Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime
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Overview
Description
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.231 g/mol. It is known for its unique structure, which includes cyclopropyl groups and an oxime functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime typically involves the reaction of dicyclopropyl ketone with ethyl chloroformate in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient production and better control over reaction conditions.
Purification steps: Including distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as manganese dioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in the presence of kieselguhr under solvent-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The cyclopropyl groups may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl ketone oxime: Similar structure but lacks the ethoxycarbonyl group.
Ethyl ketone oxime: Similar structure but lacks the cyclopropyl groups.
Cyclopropyl ethyl ketone oxime: Combines features of both cyclopropyl and ethyl groups.
Uniqueness
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime is unique due to the presence of both cyclopropyl groups and an ethoxycarbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
83711-56-2 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(dicyclopropylmethylideneamino) ethyl carbonate |
InChI |
InChI=1S/C10H15NO3/c1-2-13-10(12)14-11-9(7-3-4-7)8-5-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
PHMVRABBBDDTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C(C1CC1)C2CC2 |
Origin of Product |
United States |
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